N,N''-Bis(4-aminophenyl)guanidine
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Overview
Description
1,3-Bis(4-aminophenyl)guanidine is an organic compound with the molecular formula C13H15N5 It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-aminophenyl)guanidine can be synthesized through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents in this process, utilizing coupling reagents or metal-catalyzed guanidylation . Another efficient guanidylating agent is S-methylisothiourea .
Industrial Production Methods
Industrial production methods for 1,3-Bis(4-aminophenyl)guanidine typically involve large-scale synthesis using similar routes as described above. The use of transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reactions of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions are also explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-aminophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1,3-Bis(4-aminophenyl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Bis(4-aminophenyl)guanidine involves its interaction with molecular targets and pathways. It can form hydrogen bonds and interact with aromatic systems in biological environments, such as amino acids and nucleic acid bases . This interaction can influence the conformation of substituted guanidinium species and their biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-aminophenyl)adamantane: This compound is similar in structure but contains an adamantane core instead of a guanidine group.
1,3-Bis(3,5-dimethyl-4-aminophenyl)adamantane: Another similar compound with dimethyl groups on the phenyl rings.
1,3-Bis(fluoro-aminophenyl)adamantane: This compound has fluorine atoms on the phenyl rings.
Uniqueness
1,3-Bis(4-aminophenyl)guanidine is unique due to its high basicity and ability to form hydrogen bonds, making it a versatile compound for various applications. Its guanidine group allows for interactions with biological molecules, which is not as prominent in the adamantane derivatives .
Biological Activity
N,N''-Bis(4-aminophenyl)guanidine (BAPG) is a synthetic compound notable for its guanidine core linked to two 4-aminophenyl groups. This unique structure contributes to its diverse biological activities, particularly in pharmacology, including potential anti-cancer and antimicrobial properties. This article explores the biological activity of BAPG, summarizing key findings from various studies, presenting data tables, and discussing its mechanisms of action.
Chemical Structure and Properties
BAPG's chemical structure is characterized by:
- Guanidine Core : Known for its basicity and ability to form hydrogen bonds.
- Aromatic Rings : The presence of two 4-aminophenyl groups enhances stability and interaction capabilities.
This dual aromatic amine structure allows BAPG to engage effectively in biological systems, making it a significant candidate for drug development.
Anti-Cancer Properties
BAPG has shown promising anti-cancer properties in various studies. Its mechanism of action often involves:
- Induction of Apoptosis : BAPG can trigger programmed cell death in cancer cells.
- Inhibition of Cell Growth : It has been observed to inhibit proliferation in several cancer cell lines.
- Interference with Signaling Pathways : BAPG disrupts cellular signaling pathways that are crucial for cancer cell survival and proliferation.
Case Study Data :
A study demonstrated that BAPG reduced colony formation in breast cancer cell lines by 50% at a concentration of 10 µM over 48 hours .
Cell Line | Concentration (µM) | Colony Formation (%) |
---|---|---|
MCF-7 (Breast) | 10 | 50 |
HeLa (Cervical) | 5 | 60 |
A549 (Lung) | 20 | 45 |
Antimicrobial Activity
BAPG exhibits antimicrobial properties against various pathogens. Its effectiveness has been tested against both Gram-positive and Gram-negative bacteria.
Antibacterial Activity Data :
In a comparative study, BAPG showed significant activity against Staphylococcus aureus and moderate activity against Escherichia coli.
Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Enterococcus faecalis | 16 |
The biological activity of BAPG can be attributed to several mechanisms:
- Hydrogen Bonding : The guanidine moiety allows for strong interactions with biological macromolecules such as proteins and nucleic acids.
- Cell Membrane Interaction : BAPG can disrupt bacterial membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular metabolism.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Combining guanidine derivatives with aromatic amines under acidic conditions.
- Solvent-Free Methods : Utilizing microwave-assisted synthesis for improved yields.
Applications
BAPG finds applications not only in pharmacology but also in material science due to its structural characteristics. It is explored for:
- Drug Development : As a potential lead compound in anti-cancer and antimicrobial therapies.
- Material Science : Used in the synthesis of advanced polymers with high thermal stability.
Properties
CAS No. |
88297-88-5 |
---|---|
Molecular Formula |
C13H15N5 |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
1,2-bis(4-aminophenyl)guanidine |
InChI |
InChI=1S/C13H15N5/c14-9-1-5-11(6-2-9)17-13(16)18-12-7-3-10(15)4-8-12/h1-8H,14-15H2,(H3,16,17,18) |
InChI Key |
LQURJHXWDSZHJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=NC2=CC=C(C=C2)N)N |
Origin of Product |
United States |
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